molecular formula C8H11Cl2NO B8218989 (2-Chloro-4-methoxyphenyl)methanamine hydrochloride

(2-Chloro-4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B8218989
M. Wt: 208.08 g/mol
InChI Key: YSUHXWMIFCSHDN-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a chlorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring. This compound is a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name

(2-chloro-4-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUHXWMIFCSHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 2-Chloro-4-methoxybenzyl chloride (prepared via chlorination of 4-methoxytoluene using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5).

  • Amination Agent : Aqueous ammonia or ammonium hydroxide under basic conditions (pH 10–12).

  • Solvent : Dimethylformamide (DMF) or acetonitrile at 60–80°C.

  • Catalyst : Palladium nanoparticles (5–10 mol%) enhance reaction efficiency.

A representative procedure involves refluxing 2-chloro-4-methoxybenzyl chloride (1.0 equiv) with 28% ammonium hydroxide (3.0 equiv) in DMF for 12 hours. The crude product is then treated with hydrochloric acid to precipitate the hydrochloride salt, yielding 78–85% pure product.

Table 1: Key Parameters for Nucleophilic Substitution

ParameterOptimal RangeYield (%)
Temperature60–80°C78–85
Ammonia Equivalents3.0–4.082
Reaction Time10–12 hours80
Catalyst Loading5–10 mol% Pd85

Reductive Amination of Carbonyl Intermediates

Reductive amination offers a versatile pathway by converting aldehydes into primary amines. For this compound, 2-chloro-4-methoxybenzaldehyde serves as the starting material.

Protocol Overview

  • Imine Formation : React 2-chloro-4-methoxybenzaldehyde (1.0 equiv) with ammonium acetate (1.2 equiv) in methanol at 25°C for 2 hours.

  • Reduction : Add sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}, 1.5 equiv) and stir for 6 hours.

  • Acidification : Treat with concentrated HCl to isolate the hydrochloride salt.

This method achieves yields of 70–75%, with purity >98% after recrystallization in ethanol. Side products, such as secondary amines, are minimized by controlling pH (6.5–7.0) and using excess ammonium ions.

Table 2: Reductive Amination Efficiency

ParameterOptimal RangeYield (%)
pH6.5–7.075
Reducing AgentNaBH3CN\text{NaBH}_3\text{CN}70
SolventMethanol72

Hydrolysis of Nitriles

Nitrile reduction provides an alternative route, particularly useful for large-scale synthesis. 2-Chloro-4-methoxybenzonitrile is reduced to the primary amine using borane-ammonia complexes.

Industrial-Scale Procedure

  • Reactants : 2-Chloro-4-methoxybenzonitrile (1.0 equiv), H3N\cdotpBH3\text{H}_3\text{N·BH}_3 (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) at 25°C for 8 hours.

  • Workup : Acidify with HCl (1.0 M in Et2O\text{Et}_2\text{O}) to precipitate the hydrochloride salt.

This method yields 65–70% product, with scalability demonstrated in continuous flow reactors.

Catalytic Hydrogenation of Nitro Derivatives

Catalytic hydrogenation of nitro groups offers high atom economy. Starting from 2-chloro-4-methoxynitrobenzene, this method employs hydrogen gas and palladium catalysts.

Reaction Details

  • Catalyst : 5% Pd/C (0.1 equiv) in ethanol at 50°C under 3 atm H2\text{H}_2.

  • Yield : 90–95% after 4 hours, with >99% conversion.

Table 3: Hydrogenation Performance Metrics

ParameterOptimal RangeYield (%)
Hydrogen Pressure3–5 atm95
Temperature50–60°C93
Catalyst5% Pd/C95

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Viability

MethodYield (%)Cost ($/kg)Scalability
Nucleophilic Substitution85120High
Reductive Amination75150Moderate
Nitrile Hydrolysis70180Low
Catalytic Hydrogenation9590High

Catalytic hydrogenation outperforms other methods in yield and cost, making it preferred for industrial production. Nucleophilic substitution remains valuable for small-scale applications due to simpler setups .

Scientific Research Applications

(2-Chloro-4-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

  • (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (): This compound has a biphenyl structure with a methoxy group on one phenyl ring.
  • [4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride () :
    The 4-chlorophenyl substituent introduces steric bulk and electronic effects distinct from the 2-chloro-4-methoxy configuration. Such differences may alter receptor binding selectivity in pharmacological applications .

Heterocyclic Analogues

  • (2-Chloropyridin-4-yl)methanamine Hydrochloride () :
    Replacing the benzene ring with a pyridine ring introduces a nitrogen atom, enhancing hydrogen-bonding capacity and solubility. This compound is a selective LOXL2 inhibitor (IC₅₀ = 126 nM), highlighting how heterocyclic systems can confer specific biological activities absent in purely aromatic analogues .

  • (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride () :
    The thiazole ring contributes to π-stacking interactions and metabolic stability. Melting points for thiazole derivatives (e.g., 268°C for the 4-chlorophenyl variant) are higher than typical benzylamines, suggesting stronger crystal lattice forces .

Solubility and Physicochemical Properties

  • (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (): Soluble in chloroform, methanol, and DMSO, indicating moderate polarity. The target compound likely shares similar solubility due to the shared hydrochloride salt but may exhibit reduced lipophilicity due to fewer aromatic rings .
  • Furan-2-yl Methanamine Hydrochloride () :
    The furan ring’s oxygen atom enhances polarity, improving aqueous solubility compared to the target compound. NMR data (e.g., δ 7.8 ppm for furan protons) reflect distinct electronic environments influenced by the heterocycle .

Data Tables for Key Analogues

Compound Melting Point (°C) Solubility Key Structural Feature Biological Activity Reference
Target Compound Not Reported Likely polar solvents 2-Cl, 4-OCH₃ on benzene Potential CNS activity -
(2-Chloropyridin-4-yl)methanamine HCl Not Reported Polar solvents Pyridine ring LOXL2 inhibitor (IC₅₀ = 126 nM)
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl) HCl 268 DMSO, methanol Thiazole ring Not Reported
(4-Methoxyphenyl)(phenyl)methanamine HCl Not Reported Chloroform, methanol, DMSO Biphenyl + OCH₃ Not Reported

Biological Activity

(2-Chloro-4-methoxyphenyl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following characteristics:

  • Molecular Formula : C8_8H10_{10}ClN
  • Molecular Weight : 171.63 g/mol
  • CAS Number : 874482-97-0
  • Purity : 95%

The unique combination of a chloro and methoxy group on the phenyl ring contributes to its biological properties, making it a subject of interest in drug development and medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : There is emerging evidence that this compound may influence cancer cell proliferation and survival. Its mechanism may involve the modulation of specific signaling pathways related to cell growth .
  • Neuropharmacological Effects : Some studies have hinted at potential neuropharmacological activities, possibly affecting neurotransmitter systems, although more detailed investigations are required to substantiate these claims .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an inhibitor or modulator for specific enzymes or receptors involved in critical metabolic pathways.

Interaction Studies

  • Enzyme Inhibition : The compound's amine group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic processes .
  • Signal Transduction Pathways : It may influence signal transduction pathways by interacting with proteins that regulate gene expression and cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
    • Results indicated MIC values ranging from 10 µM to 50 µM for different strains, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity Investigation :
    • Research focused on the compound's effects on cancer cell lines revealed a dose-dependent inhibition of cell proliferation.
    • The study reported a significant reduction in cell viability at concentrations above 20 µM, suggesting potential for further development as an anticancer therapeutic .
  • Neuropharmacological Assessment :
    • An exploratory study assessed the compound's impact on neurotransmitter levels in animal models.
    • Findings indicated alterations in serotonin and dopamine levels, hinting at possible applications in treating neuropsychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenethylamineMethoxy group on phenethylamineStimulant properties
2-ChlorophenethylamineChlorine substituent on phenethylamineVaries; less studied
3-MethylaminophenolMethylamino group on phenolPotential antitumor activity

The presence of both chlorine and methoxy substituents in this compound enhances its reactivity and biological profile compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-4-methoxyphenyl)methanamine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer :

  • Intermediate Selection : Use reductive amination of 2-chloro-4-methoxybenzaldehyde with ammonium acetate under hydrogenation (e.g., H₂/Pd-C), followed by HCl salt precipitation .
  • Yield Optimization : Adjust pH during crystallization (target pH 4–5) and employ low-temperature recrystallization (e.g., ethanol/water at 0–4°C) to enhance purity and yield .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product identity using LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in D₂O to identify aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass (e.g., [M+H]+ = 201.13) .
  • X-ray Crystallography : Use SHELX programs for single-crystal refinement to resolve stereochemical ambiguities .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N ±0.3%) .

Q. How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize LOXL2 (IC₅₀ determination) and monoamine oxidases (MAO-A/B) based on structural analogs .
  • Assay Design :
  • LOXL2 Inhibition : Fluorescent substrate (e.g., DQ collagen) in 96-well plates; measure fluorescence quenching at 485/530 nm .
  • MAO Selectivity : Compare IC₅₀ values against MAO-A/B using kynuramine oxidation assays .

Advanced Research Questions

Q. How can structural modifications of the compound enhance selectivity for LOXL2 over MAO enzymes?

  • Methodological Answer :

  • Rational Design : Replace the chloro group with electron-withdrawing substituents (e.g., -CF₃) to reduce MAO binding .
  • Docking Studies : Use AutoDock Vina to model interactions with LOXL2’s catalytic lysine (K731) versus MAO’s flavin-binding site .
  • Validation : Synthesize derivatives (e.g., 2-fluoro-4-methoxy analogs) and test in parallel enzyme assays .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :

  • Data Reconciliation :
  • Crystallographic Refinement : Apply SHELXL to refine H-atom positions and occupancy rates in polymorphic crystals .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles .
  • Statistical Analysis : Use R-factor and R-free values to assess model accuracy; discard outliers with >5% deviation .

Q. How can hygroscopicity and stability challenges during storage be mitigated?

  • Methodological Answer :

  • Storage Protocol : Store in desiccators with silica gel (<10% humidity) and amber vials to prevent photodegradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Q. What computational methods predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME to assess CYP450 metabolism and blood-brain barrier permeability .
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts based on structural fragments (e.g., chloroaryl groups) .

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